molecular formula C21H22N4O B306718 N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide

N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide

Cat. No. B306718
M. Wt: 346.4 g/mol
InChI Key: NWDAXVNTLUKNPA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide, commonly known as DMABNQ, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of DMABNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In anticancer activity, DMABNQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. In antitubercular and antimalarial activities, DMABNQ has been reported to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, which is essential for memory and learning.
Biochemical and Physiological Effects:
DMABNQ has been reported to exhibit various biochemical and physiological effects in the body. In anticancer activity, DMABNQ has been found to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antitubercular and antimalarial activities, DMABNQ has been found to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to increase the concentration of acetylcholine in the brain, leading to an improvement in memory and learning.

Advantages and Limitations for Lab Experiments

DMABNQ has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, DMABNQ also has some limitations, including its low solubility in water, which can make it challenging to use in aqueous environments. Additionally, DMABNQ can be unstable under certain conditions, which can affect its activity and reliability in experiments.

Future Directions

There are several future directions for the research and development of DMABNQ. In medicinal chemistry, DMABNQ can be further explored for its anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ can be investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In material science, DMABNQ can be utilized for the synthesis of novel organic materials with unique optical and electronic properties. Additionally, the mechanism of action of DMABNQ can be further elucidated to understand its interactions with various enzymes and receptors in the body.

Synthesis Methods

The synthesis of DMABNQ involves the reaction of 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds via a condensation reaction, leading to the formation of DMABNQ as a yellow crystalline solid. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

DMABNQ has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMABNQ has been reported to exhibit significant anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ has been found to act as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. In material science, DMABNQ has been utilized as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel organic materials.

properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,8-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C21H22N4O/c1-14-6-5-7-17-12-19(15(2)23-20(14)17)21(26)24-22-13-16-8-10-18(11-9-16)25(3)4/h5-13H,1-4H3,(H,24,26)/b22-13+

InChI Key

NWDAXVNTLUKNPA-LPYMAVHISA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C

SMILES

CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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